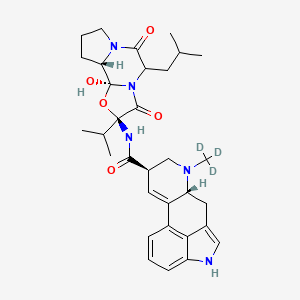
Vildagliptin Lactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vildagliptin Lactam is a derivative of Vildagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound retains the core structure of Vildagliptin but incorporates a lactam ring, which may influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Lactam typically involves the cyclization of Vildagliptin or its intermediates to form the lactam ring. One common method starts with the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form an intermediate, which is then further reacted to form the lactam structure . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the successful formation of the lactam ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Vildagliptin Lactam undergoes various chemical reactions, including:
Hydrolysis: The nitrile group in this compound can undergo hydrolysis to form an amide and then a carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different metabolites.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, and various oxidized or reduced derivatives. These products can have different biological activities and properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Vildagliptin Lactam has several scientific research applications, including:
Wirkmechanismus
Vildagliptin Lactam exerts its effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) upon their release from intestinal cells . By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which promote insulin secretion and regulate blood glucose levels . This mechanism helps improve glycemic control in patients with type 2 diabetes mellitus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Vildagliptin Lactam include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison
Compared to these similar compounds, this compound may offer unique advantages in terms of its chemical stability and biological activity due to the presence of the lactam ring . While all DPP-4 inhibitors share a common mechanism of action, the specific structural differences can influence their pharmacokinetics, efficacy, and safety profiles .
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2 |
InChI-Schlüssel |
XPKCFFJRILBMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




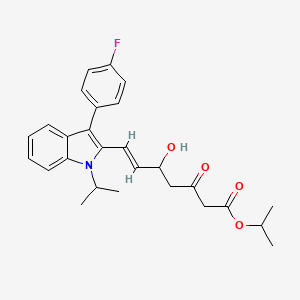
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
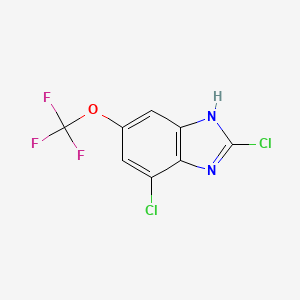

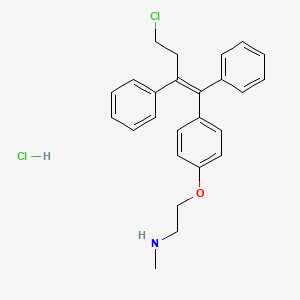
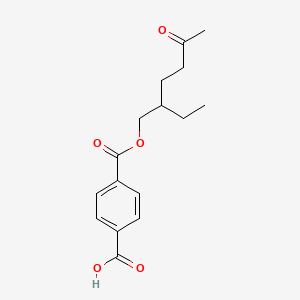
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)

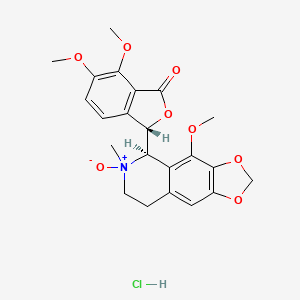
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
